Cas no 95473-93-1 (4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

4-(4-Hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative with a thione functional group, exhibiting potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the hydroxyphenyl and carboxamide moieties, suggest utility as a scaffold for bioactive compound development. The sulfanylidene group enhances reactivity, making it a candidate for further functionalization or coordination chemistry. This compound may serve as an intermediate in synthesizing heterocyclic compounds with potential biological activity, such as antimicrobial or enzyme inhibitory properties. Its well-defined molecular structure allows for precise modifications, supporting research in drug discovery and material science applications.
4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide structure
95473-93-1 structure
Product Name:4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No:95473-93-1
MF:C12H13N3O2S
MW:263.315521001816
CID:3148234
PubChem ID:3267907
Update Time:2025-06-23

4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • <br>4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbox amide
    • SR-01000013702
    • NSC365069
    • NSC-365069
    • Oprea1_521884
    • 95473-93-1
    • F1622-0069
    • 4-(4-HYDROXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
    • AKOS016117488
    • 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
    • Z234891966
    • 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
    • 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
    • SR-01000013702-1
    • AKOS002169946
    • Inchi: 1S/C12H13N3O2S/c1-6-9(11(13)17)10(15-12(18)14-6)7-2-4-8(16)5-3-7/h2-5,10,16H,1H3,(H2,13,17)(H2,14,15,18)
    • InChI Key: MNMYLKQOGGMYHT-UHFFFAOYSA-N
    • SMILES: S=C1NC(C)=C(C(N)=O)C(C2C=CC(=CC=2)O)N1

Computed Properties

  • Exact Mass: 263.07284784Da
  • Monoisotopic Mass: 263.07284784Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 119Ų

4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide Pricemore >>

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4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide Related Literature

Additional information on 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Introduction to 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 95473-93-1) and Its Emerging Applications in Chemical Biology and Medicine

The compound 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide, identified by its CAS number 95473-93-1, represents a fascinating molecule with significant potential in the realms of chemical biology and pharmaceutical research. This tetrahydropyrimidine derivative features a unique structural framework that combines a hydroxyl-substituted phenyl ring with a sulfanylidene moiety, positioned within a tetrahydropyrimidine core. The presence of a carboxamide group further enhances its molecular complexity, making it an intriguing candidate for further exploration in drug discovery and therapeutic development.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. The structural motif of 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide aligns well with this trend, as tetrahydropyrimidines are known for their biological activity across various disease pathways. Specifically, this compound has garnered attention for its potential role in modulating enzyme activities and interacting with biological targets relevant to inflammation, cancer, and neurodegenerative disorders.

In the context of current research, the hydroxyl group on the phenyl ring and the sulfanylidene functionality are particularly noteworthy. The hydroxyl moiety is often involved in hydrogen bonding interactions with biological targets, which can enhance binding affinity and specificity. Meanwhile, the sulfanylidene group introduces a polarized sulfur atom that may participate in coordination with metal ions or other biomolecules, thereby expanding the compound's interaction possibilities. These features make 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide a promising scaffold for structure-based drug design.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for developing small-molecule inhibitors or activators. For instance, studies have suggested that derivatives of tetrahydropyrimidines can exhibit inhibitory effects on kinases and other enzymes implicated in disease processes. The carboxamide group further contributes to this potential by enabling post-synthetic modifications that can fine-tune pharmacokinetic properties and target specificity. Such modifications are crucial for advancing compounds from early-stage discovery to viable candidates for clinical trials.

Recent computational studies have also shed light on the binding modes of 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide to biological targets. Molecular docking simulations indicate that this compound can effectively interact with pockets on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory pathways. Moreover, preliminary experimental data suggest that certain derivatives exhibit dose-dependent inhibition of these enzymes in vitro, demonstrating their therapeutic relevance.

The synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. For example, multi-component reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis process while maintaining high yields and purity. These advances not only enhance accessibility but also allow for rapid diversification of the compound library for screening purposes.

From a pharmacological perspective, the unique combination of functional groups in 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide offers multiple avenues for therapeutic intervention. The hydroxyl group can be exploited to develop prodrugs that release active species under specific physiological conditions, while the sulfanylidene moiety may serve as a linker for conjugating additional pharmacophores. Such design strategies are increasingly employed in targeted therapy approaches to improve drug delivery and efficacy.

In conclusion, 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1, 2, 3, 4-tetrahydropyrimidine -5 -carboxamide (CAS No. 95473 -93 -1) stands out as a structurally intriguing and biologically relevant compound with significant implications for chemical biology and medicine。 Its unique features, including the hydroxyl-substituted phenyl ring, sulfanylidene functionality, and carboxamide group, make it a versatile scaffold for drug discovery。 Ongoing research continues to explore its potential applications, particularly in modulating enzyme activities associated with inflammation, cancer, and neurodegenerative diseases。 As synthetic methodologies advance, access to derivatives of this compound will improve, paving the way for novel therapeutic interventions。

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